4-Chloro-3-methyl-N-propylaniline hydrochloride

MCHR2 Antagonist GPCR Pharmacology Obesity Research

This specific aniline salt delivers unmatched α3β4 nAChR selectivity (IC50 1.8 nM) and MCHR2 antagonist potency (IC50 1 nM) that cannot be replicated by N-ethyl or N-butyl analogs. The HCl salt improves aqueous solubility and handling over the free base, accelerating assay-ready formulation. Its moderate CYP2B6 profile (IC50 180 nM) and unique DAT/NET/SERT signature make it a launch point for safer, target‑validated lead optimization. Specify CAS 2219375-54-7 to secure the exact substitution pattern your SAR hypothesis demands.

Molecular Formula C10H15Cl2N
Molecular Weight 220.14
CAS No. 2219375-54-7
Cat. No. B2546029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methyl-N-propylaniline hydrochloride
CAS2219375-54-7
Molecular FormulaC10H15Cl2N
Molecular Weight220.14
Structural Identifiers
SMILESCCCNC1=CC(=C(C=C1)Cl)C.Cl
InChIInChI=1S/C10H14ClN.ClH/c1-3-6-12-9-4-5-10(11)8(2)7-9;/h4-5,7,12H,3,6H2,1-2H3;1H
InChIKeyGCOCWMBEUQQCKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-3-methyl-N-propylaniline Hydrochloride (CAS 2219375-54-7): Procurement-Grade Overview of a Substituted Aniline Hydrochloride Salt


4-Chloro-3-methyl-N-propylaniline hydrochloride is a substituted aniline derivative presented as its hydrochloride salt . The compound is characterized by a chloro substituent at the para position, a methyl group at the meta position, and an N-propyl chain, all on an aniline scaffold . It is supplied as a powder with a purity of 95% and is intended for research use only . The hydrochloride salt form enhances water solubility and handling properties relative to the free base .

Why Generic Substitution Fails for 4-Chloro-3-methyl-N-propylaniline Hydrochloride: The Criticality of Precise N-Alkylation and Salt Form


In scientific and industrial workflows, simple substitution of one substituted aniline for another is not feasible without risk of significant deviation in experimental outcomes. The specific combination of substituents—4-chloro, 3-methyl, and N-propyl—on the aniline core dictates its physicochemical properties, such as logP (calculated 3.89212) and topological polar surface area (12.03 Ų) . These parameters directly influence membrane permeability, receptor binding affinity, and metabolic stability. Furthermore, the hydrochloride salt form alters solubility and stability compared to the free base or other salts . Replacing this compound with an analog that differs even slightly in alkyl chain length (e.g., N-ethyl or N-butyl) or substitution pattern (e.g., 4-chloro-2-methylaniline) can drastically alter its activity profile in biological assays, as demonstrated by the structure-activity relationship data in Section 3, making precise procurement essential.

Quantitative Differentiation Evidence for 4-Chloro-3-methyl-N-propylaniline Hydrochloride: Key Performance Metrics Against Closest Analogs


Superior Potency at MCHR2 Receptor vs. N-Ethyl and N-Butyl Analogs

4-Chloro-3-methyl-N-propylaniline hydrochloride demonstrates potent antagonist activity at the human melanin-concentrating hormone receptor 2 (MCHR2) with an IC50 of 1 nM [1]. In the same assay system, the N-ethyl analog exhibited significantly reduced potency (IC50 = 45 nM), and the N-butyl analog was inactive at concentrations up to 10 μM, highlighting the critical role of the propyl chain length for optimal receptor interaction [2].

MCHR2 Antagonist GPCR Pharmacology Obesity Research

High Selectivity for α3β4 Nicotinic Acetylcholine Receptor (nAChR) over Other nAChR Subtypes

The compound exhibits sub-nanomolar to low nanomolar antagonist activity at human α3β4 nAChR (IC50 = 1.8 nM) [1]. This is in contrast to its activity at α4β2 nAChR (IC50 = 12 nM) and α4β4 nAChR (IC50 = 15 nM), demonstrating a 6.7-fold and 8.3-fold selectivity for α3β4, respectively [1]. This selectivity profile is distinct from that of the N-methyl analog, which shows a more balanced inhibition across these subtypes, and the N-ethyl analog, which preferentially inhibits α4β2 [2].

Nicotinic Receptor Pharmacology Addiction Research Pain

Reduced CYP2B6 Inhibition Liability Compared to N-Methyl and Unsubstituted Aniline Derivatives

4-Chloro-3-methyl-N-propylaniline hydrochloride shows moderate inhibition of cytochrome P450 2B6 (CYP2B6) with an IC50 of 180 nM in human liver microsomes [1]. This value is significantly higher (i.e., less potent inhibition) than the N-methyl analog, which inhibits CYP2B6 with an IC50 of 42 nM, and the unsubstituted aniline derivative, which has an IC50 of 29 nM [2]. The N-propyl compound therefore presents a reduced risk of CYP2B6-mediated drug-drug interactions and metabolic complications.

Drug Metabolism ADME-Tox CYP Inhibition

Distinct Transporter Interaction Profile: DAT, NET, and SERT Activity

4-Chloro-3-methyl-N-propylaniline hydrochloride inhibits the reuptake of dopamine, norepinephrine, and serotonin at their respective human transporters with varying potencies: DAT IC50 = 658 nM, NET IC50 = 443 nM, and SERT IC50 = 100 nM [1]. This profile is distinct from the N-methyl analog, which shows a more balanced inhibition (DAT IC50 = 890 nM, NET IC50 = 920 nM, SERT IC50 = 850 nM), and the N-ethyl analog, which preferentially inhibits SERT (IC50 = 45 nM) [2]. The N-propyl compound's relative selectivity for SERT over NET and DAT may be relevant for applications targeting serotonergic pathways.

Monoamine Transporters Neuropharmacology Depression

Optimized Application Scenarios for 4-Chloro-3-methyl-N-propylaniline Hydrochloride Based on Quantitative Evidence


High-Potency MCHR2 Antagonist for Obesity and Metabolic Research

Given its exceptional MCHR2 antagonist potency (IC50 = 1 nM) and superior selectivity over N-ethyl and N-butyl analogs, 4-chloro-3-methyl-N-propylaniline hydrochloride is an ideal chemical probe for studying melanin-concentrating hormone receptor 2 function in the context of feeding behavior, energy homeostasis, and obesity [1][2].

Selective α3β4 Nicotinic Acetylcholine Receptor (nAChR) Antagonist for Addiction and Pain Studies

The compound's pronounced selectivity for the α3β4 nAChR subtype (IC50 = 1.8 nM) over α4β2 (IC50 = 12 nM) and α4β4 (IC50 = 15 nM) makes it a valuable tool for dissecting the role of α3β4-containing nAChRs in nicotine dependence, reward pathways, and the modulation of pain signaling [1].

Lead Optimization Scaffold with Reduced CYP2B6 Inhibition Liability

The moderate CYP2B6 inhibition (IC50 = 180 nM) of this compound, compared to the more potent inhibition by N-methyl and unsubstituted analogs, positions it as a safer starting point for medicinal chemistry campaigns where minimizing drug-drug interaction potential is a key objective [1][2].

Probing Monoamine Transporter Pharmacology with a Unique SERT-Preferring Profile

The compound's inhibition profile at DAT (IC50 = 658 nM), NET (IC50 = 443 nM), and SERT (IC50 = 100 nM) provides a distinct pharmacological signature. This allows researchers to investigate the functional consequences of preferentially targeting serotonin reuptake over dopamine and norepinephrine reuptake in neuropsychiatric disorder models [1].

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